ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate
Description
Ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate is a complex organic compound with a unique structure that includes a benzimidazole ring, an amino group, and a cyano group
Properties
IUPAC Name |
ethyl (2Z)-2-(1-amino-3-methylbenzimidazol-2-ylidene)-2-cyanoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-3-19-13(18)9(8-14)12-16(2)10-6-4-5-7-11(10)17(12)15/h4-7H,3,15H2,1-2H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZIKNPPKABGNC-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C2=CC=CC=C2N1N)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C2=CC=CC=C2N1N)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines. One common method is the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures (around 150°C) to yield the desired cyanoacetamide derivatives . Another approach involves the use of lithium salts of ethyl cyanoacetate, which react with various substituted benzimidazole derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the benzimidazole ring and cyano group allows for strong interactions with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler ester with similar reactivity but lacking the benzimidazole ring.
Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl group instead of an ethyl group.
Benzimidazole derivatives: Compounds with the benzimidazole ring but different substituents.
Uniqueness
Ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate is unique due to the combination of the benzimidazole ring, amino group, and cyano group, which imparts distinct chemical and biological properties
Biological Activity
Ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate, with the CAS number 5530-20-1, is a complex organic compound featuring a benzimidazole ring and various functional groups that contribute to its biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | ethyl (2Z)-2-(1-amino-3-methylbenzimidazol-2-ylidene)-2-cyanoacetate |
| Molecular Formula | C13H14N4O2 |
| Molecular Weight | 258.2759 g/mol |
| Physical State | Solid |
| Melting Point | 179.1 °C |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under specific conditions. A common method includes a solvent-free reaction at elevated temperatures (around 150°C), which yields the desired cyanoacetamide derivatives.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound acts as a ligand that can bind to enzymes or receptors, modulating their activity. The presence of the benzimidazole ring enhances its interaction with biological macromolecules, influencing several biochemical pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of benzimidazole compounds possess antimicrobial properties against a range of pathogens.
- Anticancer Potential : Some benzimidazole derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.
Case Studies and Research Findings
A review of recent literature highlights various studies exploring the biological activities of similar compounds:
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that benzimidazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : Research published in Cancer Letters indicated that certain benzimidazole derivatives exhibited dose-dependent cytotoxicity on various cancer cell lines, including breast and colon cancer cells .
- Mechanistic Insights : A recent investigation into the mechanism of action revealed that benzimidazole compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
